2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-aminobenzoxazole with piperazine and sulfonamide under controlled conditions . The reaction is usually carried out in a solvent such as toluene, with the temperature maintained between -10°C to -15°C . Thionyl chloride is often used as a reagent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reagent concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or piperazine rings .
Scientific Research Applications
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological processes in microorganisms . This inhibition can lead to the death of the microorganism or prevent its growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c12-19(16,17)8-1-2-10-9(7-8)14-11(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H2,12,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNQJLVQBNKCAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649191 |
Source
|
Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035840-39-1 |
Source
|
Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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